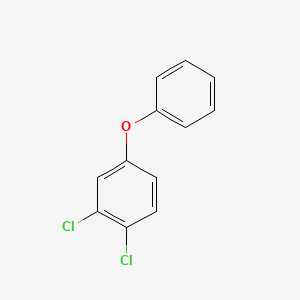

1,2-DICHLORO-4-PHENOXY-BENZENE

Description

Contextual Overview of Substituted Phenoxybenzene Derivatives

Substituted phenoxybenzene derivatives are a class of organic compounds characterized by a phenoxy group (-OPh) attached to a benzene (B151609) ring that bears other functional groups. This structural motif is of considerable interest in various fields of chemistry. In medicinal chemistry, for instance, the phenoxybenzene scaffold is found in molecules developed as potential antifungal agents and potent inhibitors for targets like HIV reverse transcriptase. acs.orgacs.org The flexibility of the ether linkage and the ability to modify both benzene rings with various substituents allow for the fine-tuning of steric and electronic properties, making these derivatives versatile building blocks. acs.orgresearchgate.net Their applications extend to the synthesis of complex heterocyclic systems and materials with specific functions. researchgate.netgoogle.com

Significance of 1,2-Dichloro-4-Phenoxy-Benzene in Contemporary Chemical Research

This compound, a member of the substituted phenoxybenzene family, holds particular significance as a key intermediate in organic synthesis. cymitquimica.com Its structure, featuring two chlorine atoms and a phenoxy group on a benzene ring, provides multiple reactive sites for further chemical transformations. nih.gov This makes it a valuable precursor in the manufacturing of more complex molecules, especially within the agrochemical and pharmaceutical industries. cymitquimica.comgoogle.com The presence of the dichloro-substitution pattern influences the molecule's reactivity and physicochemical properties, making it a useful component in the design of targeted compounds. ontosight.ai

Research Gaps and Future Directions for this compound

While this compound is utilized as a synthetic intermediate, specific research focused solely on this compound is not extensive. Much of its environmental and metabolic profile is inferred from related dichlorobenzene isomers or other chlorinated aromatic compounds. inchem.orgusgs.gov A significant research gap exists in the detailed investigation of its environmental fate, including its persistence, potential for bioaccumulation, and specific degradation pathways. ontosight.ai For structurally related compounds with high chlorine content, environmental persistence is a notable concern. Future research should aim to establish a comprehensive toxicological and environmental profile for this specific molecule. Furthermore, optimizing its synthetic routes to improve yield and minimize byproducts, particularly for regioselective synthesis, remains a viable area for further investigation.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These characteristics are crucial for its application in chemical synthesis and for predicting its behavior in various systems.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 1,2-dichloro-4-phenoxybenzene | nih.gov |

| Synonyms | 3,4-Dichlorodiphenyl ether, PCDE 12 | nih.gov |

| CAS Number | 55538-69-7 | nih.gov |

| Molecular Formula | C₁₂H₈Cl₂O | nih.govstenutz.eu |

| Molecular Weight | 239.09 g/mol | nih.gov |

| XLogP3 | 4.9 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 1 | nih.gov |

| Rotatable Bond Count | 2 | nih.gov |

| Exact Mass | 237.9952203 Da | nih.gov |

| Topological Polar Surface Area | 9.2 Ų | nih.gov |

This table is interactive. You can sort the columns by clicking on the headers.

Synthesis and Manufacturing

The synthesis of this compound typically involves the formation of a diaryl ether bond, a common objective in organic chemistry.

Common Synthetic Routes

The primary method for synthesizing this compound and related diaryl ethers is through nucleophilic aromatic substitution (SNAr) reactions. One common approach is a variation of the Williamson ether synthesis. This involves reacting a phenoxide with an activated chlorobenzene (B131634) derivative.

A representative synthesis involves the reaction of 3,4-dichlorophenol (B42033) with a suitable precursor in the presence of a base. For example, in the synthesis of a structurally similar compound, 3,4-dichlorophenol was heated with 4-fluorophenyl methyl sulfoxide (B87167) and anhydrous potassium carbonate in sulfolane (B150427) to yield the corresponding diaryl ether. prepchem.com Another route involves the reaction of a substituted phenol (B47542) with a nitro-activated dichlorobenzene, where the nitro group makes the benzene ring susceptible to nucleophilic attack by the phenoxide. google.com

Industrial-Scale Production

On an industrial scale, the production of dichlorobenzenes often serves as a starting point. inchem.org The synthesis of diphenyl ethers for commercial use, such as in the production of herbicides or other specialty chemicals, is well-established. These processes often involve the reaction of a phenol with a chlorinated benzene at elevated temperatures, sometimes using a catalyst. google.com For instance, patents describe the mixture of a substituted phenol with a dichloronitrobenzene and a base like sodium hydroxide (B78521) in a solvent such as dimethylsulfoxide, heated to drive the reaction to completion. google.com Purification is typically achieved through recrystallization or column chromatography to obtain the final product. prepchem.comprepchem.com

Applications

The utility of this compound stems from its status as a versatile chemical intermediate.

Agrochemicals

A significant application of this compound is in the synthesis of agrochemicals. cymitquimica.com The diphenyl ether structure is a known pharmacophore in many herbicides. The compound serves as a building block for creating more complex molecules that exhibit herbicidal activity. For example, the related compound 2,4-dichloro-1-(4-nitrophenoxy)benzene is a known precursor in this field. cymitquimica.com The specific substitution pattern of this compound can be modified to develop selective herbicides.

Pharmaceutical Intermediates

In the pharmaceutical industry, the phenoxybenzene scaffold is explored for its potential in drug development. While direct applications of this compound are not widely documented, its structural motifs are present in compounds investigated for various therapeutic activities. acs.orgacs.org Its role is primarily as a starting material or intermediate for synthesizing active pharmaceutical ingredients (APIs). The halogenated benzene ring and the phenoxy group can be functionalized to interact with specific biological targets like enzymes or receptors.

Material Science

Dichlorobenzene isomers are used as intermediates in the production of high-performance polymers. inchem.org Specifically, p-dichlorobenzene reacts with sodium sulfide (B99878) to produce poly(phenylene sulfide) (PPS), a durable engineering plastic used for coatings and resins. inchem.org Given its structural similarity, this compound could potentially be explored as a monomer or an additive in the synthesis of specialty polymers where specific thermal or chemical resistance properties are desired.

Environmental and Toxicological Aspects

The environmental behavior of this compound is largely inferred from data on related chlorinated aromatic compounds.

Environmental Fate

Chlorinated benzenes are recognized as environmental pollutants due to their widespread use and persistence. inchem.orgusgs.gov When released into the environment, a compound like this compound is expected to exhibit low water solubility and a tendency to adsorb to soil and sediment, as indicated by its high calculated octanol-water partition coefficient (XLogP3 of 4.9). nih.gov The degradation of such compounds in the environment can be slow. For instance, the atmospheric half-life of 2,4-dichlorophenol (B122985), a related compound, is estimated to be around 15 days due to reaction with hydroxyl radicals. nih.gov Some bacterial strains, such as Pseudomonas species, have been shown to be capable of degrading chlorinated benzenes like 1,2,4-trichlorobenzene (B33124) by using them as a sole source of carbon and energy. nih.gov This degradation often proceeds through dioxygenation of the aromatic ring, followed by further breakdown. nih.gov

Metabolism and Bioaccumulation

Once absorbed, chlorinated aromatic compounds undergo metabolic transformation. For the related compound 1,2-dichloro-4-nitrobenzene, metabolism in experimental animals primarily involves conjugation and excretion via urine, often as a mercapturic acid derivative (N-acetyl-S-(2-chloro-4-nitrophenyl)-L-cysteine). oecd.org This suggests that a key metabolic pathway for this compound would likely involve the glutathione (B108866) S-transferase (GST) enzyme system. nih.govwikigenes.org The high lipophilicity of this compound suggests a potential for bioaccumulation in fatty tissues of organisms. The EPA's CompTox Chemicals Dashboard for a related compound, 1,2-dichloro-4-(phenylsulfanyl)benzene, indicates a high bioconcentration factor, reinforcing this possibility. epa.gov

Ecotoxicity

The ecotoxicity of this compound is not well-documented. However, compounds with similar structures, particularly halogenated and nitrated aromatic rings, are often scrutinized for their potential environmental impact. ontosight.ai For example, 2,4-dichlorophenol, a degradation product of some herbicides, is known to be toxic to aquatic life. nih.gov Given these concerns, the handling and disposal of this compound and its derivatives require careful consideration to minimize environmental release. ontosight.ai

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2-dichloro-4-phenoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2O/c13-11-7-6-10(8-12(11)14)15-9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFQLZVAAQOJUFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20204104 | |

| Record name | 3,4-Dichlorodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20204104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55538-69-7 | |

| Record name | 3,4-Dichlorodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055538697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dichlorodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20204104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-DICHLORODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G88T6ZK43L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations

Synthetic Routes for 1,2-Dichloro-4-phenoxy-benzene and its Precursors

The construction of the this compound molecule relies on fundamental organic reactions, primarily halogenation and etherification. The optimization of these processes through catalytic systems and the development of regioselective strategies are paramount for efficient and targeted synthesis.

Halogenation and Etherification Reactions in Dichlorophenoxybenzene Synthesis

The synthesis of dichlorophenoxybenzene derivatives often involves a combination of halogenation and etherification steps. ontosight.ai For instance, the synthesis of 1-bromo-2,3-dichloro-4-phenoxybenzene (B14158381) is achieved through a multi-step process that includes these core reactions. ontosight.ai The order of these reactions can be manipulated to achieve the desired substitution pattern on the benzene (B151609) rings.

Etherification, the formation of an ether linkage, is a key step. One common method involves the reaction of a phenolate (B1203915) with a dihalogenated benzene derivative. For example, the reaction of an alkali phenolate with para-dichlorobenzene can be used to form a phenoxybenzene structure. epo.orggoogle.com This nucleophilic substitution reaction is often facilitated by a catalyst. epo.orggoogle.com

Halogenation introduces one or more halogen atoms onto the aromatic rings. This is typically an electrophilic aromatic substitution reaction. libretexts.org For example, the bromination of 2,3-dichloro-4-phenoxybenzene to produce 1-bromo-2,3-dichloro-4-phenoxybenzene proceeds via this mechanism. The existing substituents on the benzene ring direct the position of the incoming halogen.

A specific example is the synthesis of 1,2-dichloro-4-(4-(methylsulfinyl)phenoxy)benzene, where 3,4-dichlorophenol (B42033) is reacted with 4-fluorophenyl methyl sulfoxide (B87167) in the presence of anhydrous potassium carbonate (K2CO3) in sulfolane (B150427) at elevated temperatures. prepchem.com This reaction showcases the formation of the ether bond between the two aromatic rings.

Catalytic Systems and Reaction Conditions Optimization

The efficiency and selectivity of both halogenation and etherification reactions are significantly influenced by the choice of catalytic systems and reaction conditions.

In etherification reactions, copper-based catalysts, such as cuprous chloride (CuCl), are frequently employed to facilitate the condensation of alkali phenolates with aromatic halides. epo.orggoogle.com The addition of catalyst aids like N-methylpyrrolidone (NMP) or dimethylformamide (DMF) can further enhance the reaction. epo.org Phase transfer catalysts, such as tetrabutylammonium (B224687) bromide, are also utilized to improve reaction rates and yields in biphasic systems by facilitating the transfer of reactants between the aqueous and organic phases.

For halogenation reactions, Lewis acids like ferric bromide (FeBr₃) are common catalysts for electrophilic aromatic substitution, activating the halogenating agent (e.g., Br₂). Optimization of reaction conditions such as temperature and solvent is crucial. For instance, the bromination of 2,3-dichloro-4-phenoxybenzene is typically carried out in a solvent like dichloromethane (B109758) (DCM) or carbon tetrachloride (CCl₄) at a controlled temperature range of 0–25°C to ensure high selectivity and minimize side reactions.

Recent advancements have also explored novel catalytic systems. For example, a system comprising 3,6-dichloro-1,2,4,5-tetrazine (B31795) as a catalyst and zinc acetate (B1210297) as an additive has been developed for activating C–S bonds under ambient conditions, suggesting potential for broader applications in related synthetic transformations. rsc.org

Table 1: Optimized Reaction Conditions for Bromination of 2,3-Dichloro-4-phenoxybenzene

| Parameter | Details | Source Reference |

| Catalyst | FeBr₃ (5–10 mol%) | |

| Solvent | Dichloromethane (DCM) or CCl₄ | |

| Temperature | 0–25°C | |

| Reaction Time | 2–4 hours |

Regioselective Synthesis Strategies for Phenoxybenzene Derivatives

Regioselectivity, the control of the position of chemical bond formation, is a critical aspect of synthesizing substituted phenoxybenzene derivatives. The directing effects of existing substituents on the aromatic rings play a major role in determining the outcome of electrophilic aromatic substitution and other reactions.

In the case of electrophilic halogenation, the phenoxy group is an ortho, para-directing group. However, steric hindrance from adjacent substituents can influence the final position of the incoming electrophile. For the bromination of 2,3-dichloro-4-phenoxybenzene, the bromine atom is directed to the position ortho to the phenoxy group and meta to the chlorine atoms, resulting in 1-bromo-2,3-dichloro-4-phenoxybenzene.

The development of regioselective synthetic methods is an active area of research. For instance, strategies for the regioselective synthesis of various heterocyclic compounds containing a phenoxybenzene moiety, such as thiazole (B1198619) and pyrazole (B372694) derivatives, have been reported. researchgate.netdntb.gov.uamdpi.com These methods often involve multi-step syntheses and the use of specific catalysts or directing groups to achieve the desired isomer. The ring opening of aziridines has also emerged as a powerful tool for constructing complex molecules with high regioselectivity. researchgate.net

Derivatization and Functionalization of the Dichlorophenoxybenzene Scaffold

The this compound scaffold serves as a building block for the synthesis of more complex molecules with specific electronic and chemical properties. This is achieved through derivatization and functionalization reactions that introduce new chemical groups onto the aromatic rings.

Introduction of Electron-Withdrawing and Electron-Donating Groups

The introduction of electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) onto the dichlorophenoxybenzene scaffold can significantly alter its reactivity and properties. youtube.com EWGs, such as nitro groups or halogens, decrease the electron density of the aromatic ring, making it less susceptible to electrophilic attack. youtube.com Conversely, EDGs, such as alkyl or alkoxy groups, increase the electron density, activating the ring towards electrophilic substitution. youtube.com

The effect of these substituents on the synthesis of related heterocyclic systems, such as 1,3,4-oxadiazoles, has been studied. otterbein.edu For example, it was observed that the yield of oxadiazole formation was influenced by the electronic nature of the substituent on the starting benzoic acid. otterbein.edu While electron-withdrawing groups like 4-chloro and 4-bromo provided moderate yields, the results with electron-donating groups were more variable. otterbein.edu

In the context of dichlorophenoxybenzene derivatives, the introduction of a chloromethyl group, an electron-withdrawing group, can be achieved through chloromethylation of phenoxybenzene using formaldehyde (B43269) and hydrochloric acid with a Lewis acid catalyst. This functionalized intermediate can then undergo further reactions.

Development of Advanced Synthetic Intermediates

The derivatization of the this compound scaffold leads to the creation of advanced synthetic intermediates that are valuable in various fields, including pharmaceuticals and materials science. ontosight.ai

For example, 1-bromo-2,3-dichloro-4-phenoxybenzene is a key intermediate used in the synthesis of more complex molecules. ontosight.ai Its utility stems from the presence of multiple reactive sites—the bromine and chlorine atoms—which can participate in a variety of chemical transformations, including nucleophilic substitution reactions.

Another example is the synthesis of 1,2-dichloro-3-[4-(chloromethyl)phenoxy]benzene. This compound, with its reactive chloromethyl group, serves as a versatile intermediate for introducing the dichlorophenoxy-phenylmethyl moiety into larger molecules. The chloromethyl group can readily undergo nucleophilic substitution with amines, thiols, and other nucleophiles, allowing for the construction of a wide range of derivatives.

Furthermore, the synthesis of tetracyclic 3,4-fused indoles and dihydroindoles has been achieved using a rhodium-catalyzed cycloaddition of a triazole derivative of phenoxybenzene, showcasing the use of this scaffold in creating complex heterocyclic systems. mdpi.com

Spectroscopic Characterization and Structural Elucidation

Advanced Spectroscopic Techniques for Molecular Structure Determination

Spectroscopy is the primary tool for elucidating the molecular structure of organic compounds. Each technique provides a unique piece of the structural puzzle, and together they offer unambiguous confirmation.

NMR spectroscopy is fundamental for determining the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals, the precise arrangement of atoms can be deduced.

¹H NMR Spectroscopy: The proton NMR spectrum of 1,2-dichloro-4-phenoxy-benzene is expected to exhibit distinct signals for the protons on the two aromatic rings.

Dichlorinated Benzene (B151609) Ring: The three protons on the 1,2-dichlorinated ring (at positions 3, 5, and 6) form a complex splitting pattern due to their coupling with each other. The proton at position 3 (adjacent to the phenoxy group) would likely appear as a doublet, while the protons at positions 5 and 6 would show more complex multiplets, often resembling an AA'BB' system for ortho-disubstituted benzenes. organicchemistrydata.org

Phenoxy Ring: The five protons on the unsubstituted phenoxy ring will show signals typical for a monosubstituted benzene ring, generally appearing as multiplets in the aromatic region.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. Due to the low natural abundance of ¹³C, spectra are typically recorded with broadband proton decoupling, resulting in each unique carbon atom appearing as a singlet. libretexts.org The spectrum of this compound would display 12 distinct signals, as all carbon atoms are chemically non-equivalent. The carbons bonded to chlorine and oxygen atoms are significantly deshielded and appear further downfield. libretexts.org

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H (Dichlorophenyl) | 6.8 - 7.5 | m | Complex multiplet system for the three protons. |

| ¹H (Phenoxy) | 7.0 - 7.6 | m | Complex multiplet system for the five protons. |

| ¹³C (C-Cl) | 125 - 135 | s | Carbons directly attached to chlorine atoms. |

| ¹³C (C-O, dichlorophenyl) | 150 - 160 | s | Carbon atom of the ether linkage on the dichlorinated ring. |

| ¹³C (C-O, phenyl) | 155 - 165 | s | Carbon atom of the ether linkage on the unsubstituted phenyl ring. |

| ¹³C (Aromatic CH) | 115 - 130 | s | Remaining aromatic carbons. |

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. In MS, a molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ion and its fragments is measured.

For this compound, the molecular ion peak would be particularly characteristic due to the presence of two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in a distinctive isotopic cluster for the molecular ion (M⁺):

[M]⁺: Contains two ³⁵Cl atoms.

[M+2]⁺: Contains one ³⁵Cl and one ³⁷Cl atom.

[M+4]⁺: Contains two ³⁷Cl atoms. The relative intensities of these peaks would be approximately 9:6:1.

High-Resolution Mass Spectrometry (HRMS) can measure the m/z value to several decimal places, allowing for the determination of the exact molecular formula. The calculated exact mass of C₁₂H₈Cl₂O is 237.9952203 Da. nih.gov Common fragmentation patterns would involve the cleavage of the ether bond, leading to ions corresponding to the dichlorophenoxy and phenyl fragments. nist.gov

Interactive Table 2: Predicted Mass Spectrometry Data for this compound

| Ion | Calculated m/z (Monoisotopic) | Description |

| [C₁₂H₈³⁵Cl₂O]⁺ | 237.9952 | Molecular Ion (M⁺) |

| [C₁₂H₈³⁵Cl³⁷ClO]⁺ | 239.9923 | M+2 Isotope Peak |

| [C₁₂H₈³⁷Cl₂O]⁺ | 241.9893 | M+4 Isotope Peak |

| [C₆H₄Cl₂O]⁺ | 161.9639 | Fragment from ether bond cleavage |

| [C₆H₅O]⁺ | 93.0340 | Fragment from ether bond cleavage |

| [C₆H₅]⁺ | 77.0391 | Phenyl cation |

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule.

IR Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands. Key vibrations include the asymmetric C-O-C stretching of the diaryl ether, aromatic C-H stretching, and C=C stretching within the benzene rings. The C-Cl stretching vibrations typically appear in the fingerprint region. For related 1,2,4-trisubstituted benzenes, characteristic bands appear in the 750-850 cm⁻¹ region. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. It is particularly sensitive to symmetric vibrations and non-polar bonds, making it useful for observing the symmetric breathing modes of the aromatic rings.

Interactive Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type |

| 3100 - 3000 | Aromatic C-H Stretch |

| 1600 - 1450 | Aromatic C=C Ring Stretch |

| 1270 - 1200 | Asymmetric C-O-C Stretch (Aryl Ether) |

| 850 - 750 | C-H Out-of-Plane Bending (Substituted Benzene) |

| 800 - 600 | C-Cl Stretch |

Single-crystal X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a compound in its solid state. If a suitable single crystal of this compound can be grown, this technique can provide definitive data on bond lengths, bond angles, and the dihedral angle between the two aromatic rings. This information confirms the connectivity and reveals the molecule's conformation and intermolecular packing in the crystal lattice. weizmann.ac.ilresearchgate.net

Chromatographic Purity Assessment and Isomer Analysis

Chromatographic techniques are essential for separating the target compound from impurities, including starting materials, byproducts, and structural isomers.

Gas Chromatography (GC): GC is well-suited for analyzing volatile and semi-volatile compounds like this compound. lcms.cz When coupled with a detector like a Flame Ionization Detector (FID) or an Electron Capture Detector (ECD), which is highly sensitive to halogenated compounds, GC can effectively determine the purity of a sample. The retention time is a characteristic property of the compound under specific GC conditions. scispace.com

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful separation technique that can be used to assess purity. google.com By selecting an appropriate stationary phase (e.g., C18) and mobile phase, this compound can be separated from isomers and other impurities.

GC-MS: The coupling of Gas Chromatography with Mass Spectrometry (GC-MS) is particularly valuable. It combines the separation power of GC with the identification capabilities of MS. greenpeace.to Each peak in the chromatogram can be analyzed by the mass spectrometer to confirm its identity, making this the gold standard for identifying and quantifying components in a mixture. lcms.cz

Computational Approaches to Structural Confirmation and Spectral Prediction

In modern chemical analysis, computational chemistry serves as a valuable partner to experimental work. Methods like Density Functional Theory (DFT) can be used to model the structure and predict the properties of this compound.

These computational studies can:

Optimize Molecular Geometry: Calculate the most stable three-dimensional conformation of the molecule, including the dihedral angle between the phenyl rings. researchgate.net

Predict Spectroscopic Data: Simulate NMR chemical shifts (¹H and ¹³C), IR, and Raman vibrational frequencies. researchgate.net These predicted spectra can be compared with experimental data to aid in signal assignment and confirm the structure.

Analyze Electronic Properties: Generate molecular electrostatic potential (MEP) maps to visualize the electron distribution and identify potential sites for intermolecular interactions. bohrium.comacs.org

This synergy between experimental data and computational prediction provides a high level of confidence in the structural elucidation of the compound.

Environmental Fate and Degradation Pathways

Occurrence and Distribution in Environmental Matrices

While specific data on the widespread environmental concentrations of 1,2-dichloro-4-phenoxy-benzene are limited, its presence is anticipated in areas with industrial activity related to its synthesis or use. Chlorinated aromatic compounds, in general, can be released into the environment through industrial effluents and atmospheric deposition. canada.ca Due to its chemical properties, including a high octanol-water partition coefficient (Log10 K_ow_ = 4.99), this compound is expected to have low water solubility and a tendency to adsorb to soil and sediment. stenutz.eu This suggests that it would likely accumulate in the solid phases of environmental compartments rather than remaining dissolved in water. canada.ca

For instance, related dichlorobenzenes have been detected in industrial and municipal effluents, surface waters, and sediments. canada.ca Although they may not persist in ambient air and surface water due to volatilization and degradation, they can accumulate in anaerobic sediments. canada.ca

Abiotic Degradation Processes

Abiotic degradation refers to the breakdown of a chemical substance by non-biological processes. For this compound, key abiotic degradation pathways include photodegradation and, to a lesser extent, hydrolysis and chemical oxidation.

Photodegradation Mechanisms and Products

Photodegradation, or photolysis, is a major abiotic process for the breakdown of many organic pollutants in the environment, driven by the energy of sunlight. pjoes.comdiva-portal.org For chlorinated aromatic compounds like this compound, photodegradation typically involves the cleavage of the carbon-chlorine (C-Cl) bond. diva-portal.org The absorption of ultraviolet (UV) radiation can excite the molecule, leading to the homolytic cleavage of the C-Cl bond and the formation of radical species. murdoch.edu.au

The general mechanism for the photodegradation of similar chlorinated phenoxy compounds involves the following steps:

Initial Excitation: The molecule absorbs a photon, leading to an electronically excited state. murdoch.edu.au

Homolytic Cleavage: The excited molecule undergoes cleavage of a C-Cl bond, producing a dichlorophenoxy-phenyl radical and a chlorine radical.

Reaction with Environmental Species: These highly reactive radicals can then react with other molecules in the environment, such as water or hydroxyl radicals, to form various degradation products. murdoch.edu.au

Studies on related compounds like 2,4,5-trichlorophenoxyacetic acid have shown that photodecomposition yields various chlorinated and unchlorinated phenols. murdoch.edu.au The process can involve photohydrolysis of side chains and replacement of chlorine atoms with hydroxyl groups. murdoch.edu.au The degradation of another related compound, 1,2-dichloro-4-nitrobenzene, in the presence of titanium dioxide (TiO2) as a photocatalyst, has been shown to proceed via dehalogenation, hydroxylation, and cleavage of the ether linkage. researchgate.net

Table 1: Potential Photodegradation Products of this compound (based on similar compounds)

| Product Name | Formation Pathway |

| Monochlorinated phenoxy-phenols | Reductive dechlorination |

| Dichlorophenols | Cleavage of the ether linkage |

| Phenol (B47542) | Complete dechlorination and ether bond cleavage |

| Hydroxylated derivatives | Reaction with hydroxyl radicals |

Hydrolysis and Chemical Oxidation in Aquatic Systems

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. For many chlorinated aromatic compounds, hydrolysis is a relatively slow degradation process under typical environmental conditions. smolecule.com The ether linkage in this compound can be susceptible to hydrolysis, leading to the formation of 1,2-dichlorophenol and phenol. smolecule.com However, the stability of the aromatic rings makes this process generally slow.

Chemical oxidation in aquatic systems is primarily driven by reactive oxygen species, such as hydroxyl radicals (•OH). pjoes.com These radicals can be generated through various photochemical processes. Oxidation of the aromatic rings can lead to the formation of hydroxylated derivatives and eventual ring cleavage.

Biotic Degradation Processes

Biotic degradation, or biodegradation, involves the breakdown of organic compounds by microorganisms. This is a crucial process for the removal of many persistent organic pollutants from the environment. nih.gov

Microbial Degradation Pathways and Metabolite Identification

The microbial degradation of chlorinated aromatic compounds can occur under both aerobic and anaerobic conditions. researchgate.net Bacteria are the primary group of microorganisms involved in the degradation of organochlorine compounds. academicjournals.org

Under aerobic conditions, the initial step often involves the action of oxygenase enzymes. wur.nl Dioxygenases can introduce two hydroxyl groups onto the aromatic ring, forming a diol intermediate. nih.gov This is followed by dehydrogenation to form a catechol derivative. Subsequent ring cleavage, typically through ortho- or meta-pathways, breaks down the aromatic structure into smaller, more readily metabolizable compounds. nih.gov For chlorinated compounds, a key step is dehalogenation, the removal of chlorine atoms, which can occur either before or after ring cleavage. nih.gov

Anaerobic degradation often proceeds through reductive dechlorination, where chlorine atoms are sequentially removed and replaced with hydrogen atoms. nih.gov This process is carried out by specific groups of anaerobic bacteria that use the chlorinated compound as an electron acceptor. nih.gov

For this compound, the expected microbial degradation pathway would likely involve initial cleavage of the ether bond, followed by the degradation of the resulting dichlorophenol and phenol. The degradation of 2,4-dichlorophenol (B122985), a related compound, is known to proceed through the formation of chlorocatechols and subsequent ring cleavage to yield compounds like succinic acid. epa.gov

Role of Specific Microbial Species in Biotransformation

Several microbial species have been identified for their ability to degrade chlorinated aromatic compounds. For instance, various strains of Pseudomonas and Alcaligenes have been shown to mineralize mono- and dichlorobenzenes. wur.nl Some Pseudomonas species can utilize chlorobenzenes as their sole source of carbon and energy. nih.gov For example, Pseudomonas sp. strain PS12 can grow on monochlorobenzene and all three isomeric dichlorobenzenes. nih.gov

Fungi, particularly white-rot fungi like Trametes versicolor, have also demonstrated the ability to degrade chlorinated benzenes. researchgate.net These fungi produce extracellular ligninolytic enzymes, such as laccase and peroxidases, which have a broad substrate specificity and can degrade a wide range of persistent organic pollutants. researchgate.net Aspergillus niger is another fungus capable of transforming various chlorinated aromatic compounds through reactions like hydroxylation and dechlorination. sci-hub.se

The degradation of the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D), which has a similar phenoxy structure, is well-studied. Numerous bacterial and fungal strains, including Sphingomonas, Pseudomonas, Cupriavidus, Achromobacter, Ochrobactrum, Mortierella, and Umbelopsis, have been isolated for their ability to biodegrade 2,4-D. mdpi.com These microorganisms employ a variety of enzymatic pathways to break down the molecule. mdpi.com

Bioremediation Potential and Strategies

The bioremediation of this compound, a member of the chlorinated phenoxybenzene class, leverages microbial processes to degrade the contaminant into less harmful substances. While specific studies on this exact compound are not extensively detailed, the bioremediation strategies can be inferred from research on structurally similar chemicals, such as chlorinated benzenes, dichlorophenols, and diphenyl ethers. mdpi.commdpi.comnih.gov The primary approaches involve sequential anaerobic and aerobic treatments to achieve complete degradation. d-nb.infomdpi.com

Anaerobic Reductive Dechlorination: Under anaerobic conditions, the initial and critical step in the degradation of highly chlorinated compounds is reductive dechlorination. tandfonline.comub.edu This process involves organohalide-respiring bacteria (OHRB) that use the chlorinated compound as an electron acceptor, sequentially removing chlorine atoms and replacing them with hydrogen. mdpi.com For a compound like this compound, this would involve the removal of the two chlorine atoms from the benzene (B151609) ring. This step is crucial because the potential for anaerobic reductive dechlorination generally increases with a higher number of chlorine substituents. ub.edu The process can be stimulated in situ by introducing electron donors like lactate (B86563) or vegetable oils, which generate the hydrogen necessary for the reaction. ub.edunih.gov However, reductive dechlorination can sometimes lead to the accumulation of less-chlorinated, yet still toxic, intermediates. mdpi.com

Aerobic Degradation: Following anaerobic treatment, or as a standalone strategy for less-chlorinated compounds, aerobic biodegradation is employed. d-nb.infoub.edu Aerobic bacteria, such as those from the Pseudomonas, Sphingomonas, and Rhodococcus genera, can utilize the partially dechlorinated or parent compound as a source of carbon and energy. mdpi.comtandfonline.comacademicjournals.org The degradation pathway often begins with an attack on the aromatic ring by dioxygenase enzymes, which incorporate hydroxyl groups onto the ring. nih.gov This hydroxylation destabilizes the aromatic structure, leading to ring cleavage and eventual mineralization into carbon dioxide and water. nih.gov For diphenyl ethers, cleavage of the ether bond is a key step, which can be facilitated by certain bacterial strains. mdpi.comnih.gov The presence of a co-substrate, such as phenol, can enhance the biodegradation of halogenated diphenyl ethers by stimulating the activity of relevant enzymes. mdpi.com

Integrated Remediation Approaches: A sequential anaerobic-aerobic strategy is often considered the most effective approach for complex chlorinated compounds. d-nb.infomdpi.com The anaerobic phase reduces the chlorination level, making the resulting molecules more susceptible to aerobic degradation. ub.edu This integrated approach mitigates the risk of accumulating toxic intermediates and can lead to the complete breakdown of the contaminant. d-nb.info Emerging strategies also include the use of bio-based materials like biochar as a support for microbial biofilms that can both adsorb the contaminant and facilitate its biodegradation. nih.gov

Table 1: Potential Bioremediation Strategies for this compound and Related Compounds

| Remediation Strategy | Microbial Process | Key Microorganisms (Examples) | Metabolic Action | Conditions |

|---|---|---|---|---|

| Anaerobic Bioremediation | Organohalide Respiration | Dehalococcoides, Dehalobacter | Reductive dechlorination: Uses the chlorinated compound as an electron acceptor, removing chlorine atoms. mdpi.comenviro.wiki | Anoxic/Anaerobic |

| Aerobic Bioremediation | Oxidative Degradation | Pseudomonas sp., Sphingomonas sp., Rhodococcus sp. | Dioxygenase-mediated ring hydroxylation and cleavage; Ether bond cleavage. mdpi.comnih.govtandfonline.com | Oxic/Aerobic |

| Sequential Anaerobic-Aerobic | Combined Processes | Anaerobic and Aerobic Consortia | Initial reductive dechlorination followed by complete mineralization of intermediates. d-nb.info | Alternating Anaerobic/Aerobic |

| Co-Metabolism | Co-metabolic Degradation | Pseudomonas fluorescens, Sphingomonas sp. | Degradation of the target compound is enhanced by the presence of a growth-supporting primary substrate (e.g., phenol). mdpi.com | Aerobic |

Environmental Persistence and Bioaccumulation Potential of Chlorinated Phenoxybenzenes

The environmental persistence and bioaccumulation potential of chlorinated phenoxybenzenes, including this compound, are significant concerns due to their chemical stability and lipophilicity. ontosight.airesearchgate.net

Environmental Persistence: Chlorinated aromatic compounds are known for their resistance to degradation in the environment. eur.nl The persistence of chlorinated phenoxybenzenes stems from the stability of the aromatic rings and the carbon-chlorine bonds. The ether linkage is also relatively stable, further contributing to the molecule's recalcitrance. ontosight.ai For similar compounds, such as polybrominated diphenyl ethers (PBDEs), environmental half-lives in soil and sediment are reported to be very long, often exceeding 180 days. pops.int Widespread environmental contamination by persistent chlorinated organic compounds has been a driver for regulations aimed at reducing their use. researchgate.net The degradation that does occur is often slow, with photolysis and microbial action being the primary, albeit gradual, pathways. pic.int

Bioaccumulation Potential: Bioaccumulation refers to the net accumulation of a chemical in an organism from all exposure routes, including water, food, and sediment. epa.gov Chlorinated phenoxybenzenes are lipophilic (fat-loving), meaning they have a tendency to partition from water and accumulate in the fatty tissues of organisms. eur.nl This potential is often predicted by the octanol-water partition coefficient (log Kₒw). A log Kₒw value greater than 5 is a common criterion for identifying bioaccumulative substances. epa.gov

Studies on halogenated diphenyl ethers have demonstrated a high potential for bioaccumulation and biomagnification, which is the process whereby the concentration of a contaminant increases in organisms at successively higher levels in a food chain. nih.govbohrium.com For example, several polybrominated diphenyl ether (PBDE) congeners have been shown to biomagnify in aquatic food webs, with trophic magnification factors (TMFs) significantly greater than 1. nih.govbohrium.com Although the bioaccumulation potential for some highly halogenated compounds can be limited by factors like low assimilation efficiency or metabolic transformation, their degradation can produce lesser-halogenated products that are more bioaccumulative. pic.intcanada.caenv.go.jp Given the structural similarities, it is expected that this compound would partition to sediment and soil and possess a potential for bioaccumulation in aquatic and terrestrial organisms. ontosight.aiepa.gov

Table 2: Factors Influencing Persistence and Bioaccumulation of Chlorinated Phenoxybenzenes and Analogs

| Factor | Description | Implication for this compound |

|---|---|---|

| Chemical Stability | The strength of the carbon-chlorine bonds and the stability of the aromatic rings and ether linkage resist degradation. ontosight.ai | High environmental persistence. |

| Lipophilicity (Log Kₒw) | High affinity for lipids (fats) leads to accumulation in organism tissues. A log Kₒw between 3 and 6 is associated with increasing uptake efficiency. epa.gov | High potential for bioaccumulation in fatty tissues. |

| Metabolism | Organisms may metabolize the compound, potentially reducing its concentration. However, metabolites can sometimes be more toxic or bioaccumulative. pic.intcanada.ca | The parent compound may be transformed, but resulting metabolites could also bioaccumulate. |

| Trophic Transfer | The transfer of the chemical through the food web. nih.gov | Potential for biomagnification in food chains. |

| Environmental Partitioning | Tendency to adsorb to organic matter in soil and sediment due to low water solubility. pops.int | Likely to accumulate in sediment, creating a long-term source of exposure for benthic organisms. |

An article focusing solely on the chemical compound “this compound” cannot be generated based on currently available scientific literature.

Extensive searches for toxicological and ecotoxicological data specific to "this compound" did not yield sufficient information to populate the requested detailed outline. The available research literature focuses on related but distinct compounds, such as the precursors 1,2-dichlorobenzene (B45396) and phenol, or other chlorinated diphenyl ethers with different substitution patterns.

Specifically, there is a lack of published studies on "this compound" that address the following areas outlined in the request:

Toxicological and Ecotoxicological Assessments

Mechanistic Toxicology of Dichlorophenoxybenzenes

Induction of Oxidative Stress and Cellular Damage:There is no specific information linking 1,2-dichloro-4-phenoxy-benzene to the induction of oxidative stress.

Due to the strict requirement that the article focus solely on "this compound" and the absence of specific data for this compound, it is not possible to generate the requested scientifically accurate and thorough content for each specified section and subsection. Providing information on other chemicals would violate the core instructions of the request.

Interaction with Endogenous Biochemical Pathways

Due to a lack of specific studies on this compound, the interaction with endogenous biochemical pathways can be inferred from the toxicological profiles of structurally similar compounds, such as polychlorinated diphenyl ethers (PCDEs) and chlorophenols. These related compounds are known to elicit a range of biochemical effects, primarily through mechanisms involving oxidative stress and disruption of endocrine functions.

Polychlorinated diphenyl ethers have been shown to induce hepatic oxidative stress. nih.gov This suggests a potential for this compound to interfere with the delicate balance of reactive oxygen species (ROS) within cells, potentially leading to cellular damage. The generation of ROS can overwhelm the endogenous antioxidant defense systems, resulting in damage to lipids, proteins, and DNA.

Furthermore, some PCDEs are known endocrine disruptors. nih.gov They can interfere with the synthesis, secretion, transport, binding, action, or elimination of natural hormones in the body. This disruption can occur through various mechanisms, including mimicking or blocking hormone receptors. For instance, activation of the aryl hydrocarbon receptor (AhR) is a known mechanism for some PCDEs, which can lead to a cascade of downstream effects on gene expression and cellular function. nih.gov

Another potential point of interaction is with cellular enzymes. Studies on hydroxychlorodiphenyl ethers, which are metabolites of some chlorinated diphenyl ethers, have demonstrated the inhibition of membrane-bound adenosinetriphosphatases (ATPases). Specifically, Na+/K+-activated, Mg2+-dependent ATPase has been shown to be inhibited by these compounds. Such inhibition can disrupt ion transport across cell membranes, which is crucial for maintaining cellular homeostasis and function.

The metabolism of this compound itself is likely to proceed through pathways common to other chlorinated aromatic compounds. This can involve hydroxylation and the formation of other metabolites, which may have their own toxicological activities. nih.gov

Ecotoxicological Impact on Non-Target Organisms

The release of this compound into the environment can have significant ecotoxicological impacts on a variety of non-target organisms. The assessment of these impacts is typically categorized into aquatic and terrestrial ecotoxicity.

Aquatic Ecotoxicity and Effects on Biota

The aquatic environment is a primary recipient of many industrial and agricultural chemicals. Based on data from related compounds like dichlorophenols and phenoxy herbicides, this compound is expected to exhibit toxicity to aquatic organisms.

The toxicity of chlorophenols to aquatic life is well-documented, with effects observed across different trophic levels. nih.gov For instance, studies on 2,4-dichlorophenol (B122985) have shown toxicity to various aquatic species. The impact of these compounds can range from acute lethality to more subtle chronic effects on growth, reproduction, and behavior.

Phenoxy herbicides, another class of structurally related compounds, are also known to be toxic to aquatic organisms. cambridge.org The degree of toxicity can vary depending on the specific formulation and the organism being tested.

The following interactive data table summarizes the aquatic toxicity of compounds structurally similar to this compound, providing an indication of its potential ecotoxicological effects.

Terrestrial Ecotoxicity and Soil Ecosystem Impact

Soil invertebrates, such as earthworms, are also susceptible to the toxic effects of chlorinated aromatic compounds. Earthworms play a crucial role in soil aeration, drainage, and nutrient incorporation. Studies on the effects of chlorophenols on earthworms have shown a range of impacts, from avoidance behavior at lower concentrations to mortality at higher concentrations. oup.com The toxicity of these compounds in soil can be influenced by factors such as soil organic matter content, which can affect their bioavailability. oup.com

The following interactive data table provides an overview of the terrestrial ecotoxicity of compounds related to this compound.

Analytical Methodologies for Environmental and Biological Monitoring

Advanced Sample Preparation and Extraction Techniques for Trace Analysis

Effective sample preparation is a crucial first step in the analytical workflow, designed to extract and concentrate 1,2-dichloro-4-phenoxy-benzene from the sample matrix while removing interfering substances. The choice of technique depends on the nature of the sample and the concentration levels of the analyte.

Liquid-Liquid Extraction (LLE) is a conventional and widely used method for extracting semivolatile organic compounds from aqueous samples. In a typical LLE procedure, the water sample is repeatedly extracted with a water-immiscible organic solvent, such as dichloromethane (B109758) or hexane. The organic layers are then combined, dried, and concentrated before analysis. While effective, LLE can be labor-intensive and requires large volumes of high-purity organic solvents.

Solid-Phase Extraction (SPE) offers a more modern and efficient alternative to LLE. researchgate.net It involves passing a liquid sample through a solid sorbent material packed in a cartridge or disk. The analyte, this compound, is retained on the sorbent while the bulk of the sample matrix passes through. Subsequently, the analyte is eluted from the sorbent using a small volume of an appropriate solvent. For nonpolar compounds like PCDEs, reversed-phase sorbents such as C18-bonded silica (B1680970) or polymeric sorbents (e.g., styrene-divinylbenzene) are commonly employed. SPE significantly reduces solvent consumption, shortens extraction times, and can be easily automated. researchgate.net

Table 1: Comparison of LLE and SPE for Extraction of this compound

| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

|---|---|---|

| Principle | Partitioning between two immiscible liquid phases | Partitioning between a solid and a liquid phase |

| Solvent Volume | High (e.g., 100-500 mL per sample) | Low (e.g., 5-20 mL per sample) |

| Extraction Time | Long (30-60 minutes per sample) | Short (10-20 minutes per sample) |

| Automation | Difficult | Easily automated |

| Potential Issues | Emulsion formation, incomplete phase separation | Sorbent plugging by particulates, analyte breakthrough |

To meet the demand for more environmentally friendly and sensitive analytical methods, several microextraction techniques have been developed. These methods drastically reduce or eliminate the use of organic solvents and can achieve very high enrichment factors.

Solid-Phase Microextraction (SPME) is a solvent-free technique that uses a fused silica fiber coated with a polymeric stationary phase. nih.gov The fiber is exposed directly to the sample or its headspace, and this compound partitions onto the fiber coating. nih.gov After a defined extraction time, the fiber is retracted and transferred to the injection port of a gas chromatograph for thermal desorption and analysis. nih.gov Headspace SPME is particularly useful for complex matrices as it minimizes the exposure of the fiber to non-volatile interferences. nih.govacs.org

Liquid-Phase Microextraction (LPME) involves the extraction of the analyte from an aqueous sample into a micro-volume of an organic solvent. In hollow-fiber LPME, a porous polypropylene (B1209903) hollow fiber holds a small volume of an organic solvent within its wall, and an aqueous acceptor phase inside its lumen. This setup allows for simultaneous extraction and cleanup of the analyte.

Chromatographic Separation and Detection Methods

Following extraction and concentration, chromatographic techniques are used to separate this compound from other co-extracted compounds before its detection and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and powerful technique for the analysis of PCDEs, including this compound. nih.govresearchgate.net The separation is typically performed on a high-resolution capillary column with a nonpolar or semi-polar stationary phase, such as a DB-5 type column. The gas chromatograph separates compounds based on their boiling points and interaction with the stationary phase.

The mass spectrometer serves as a highly specific and sensitive detector. It ionizes the eluted compounds, separates the resulting ions based on their mass-to-charge ratio, and generates a mass spectrum that provides a unique fingerprint for compound identification. For trace analysis, the mass spectrometer is often operated in the selected ion monitoring (SIM) mode, where only specific ions characteristic of this compound are monitored, thereby increasing sensitivity and reducing matrix interference.

Table 2: Illustrative GC-MS Parameters for this compound Analysis

| Parameter | Setting |

|---|---|

| GC Column | 30 m x 0.25 mm ID x 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium, constant flow (e.g., 1.2 mL/min) |

| Injection Mode | Splitless |

| Oven Program | Initial 100°C (hold 2 min), ramp to 300°C at 10°C/min (hold 10 min) |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| MS Mode | Selected Ion Monitoring (SIM) |

| Characteristic Ions | m/z 238, 240, 141 (Illustrative) |

High-Performance Liquid Chromatography (HPLC) is another viable technique, particularly for compounds that may be thermally unstable. chromtech.net.au For this compound, a reversed-phase HPLC method would be most appropriate. dnacih.comresearchgate.net Separation is achieved on a C18 column using a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. researchgate.net Detection is commonly performed using an ultraviolet (UV) detector, as the aromatic rings in the molecule absorb UV light. dnacih.com Diode array detection (DAD) can provide spectral information to aid in peak identification. While generally less sensitive than GC-MS for this class of compounds, HPLC offers a complementary analytical approach. wur.nl

Quality Assurance/Quality Control (QA/QC) in Environmental and Biological Monitoring

A robust Quality Assurance/Quality Control (QA/QC) program is essential to ensure the reliability and defensibility of analytical data. lanl.gov This involves a set of systematic procedures implemented throughout the entire analytical process, from sample collection to final data reporting.

Key QA/QC measures include:

Method Blanks: A method blank (an analyte-free matrix) is processed alongside the samples to check for contamination introduced during the analytical procedure.

Matrix Spikes: A known amount of this compound is added to a sample (spiked) before extraction to assess the efficiency of the method in the specific sample matrix and to identify any matrix-induced interference.

Laboratory Control Samples (LCS): A known amount of the analyte in a clean matrix is analyzed to monitor the performance of the analytical method independent of matrix effects.

Surrogate Standards: A compound that is chemically similar to the analyte but not expected to be present in the samples (e.g., a deuterated or another PCB congener) is added to every sample before extraction. epa.govosti.govskyline.ms The recovery of the surrogate provides a measure of the method's performance for each individual sample.

Certified Reference Materials (CRMs): Analysis of CRMs, which are materials with a certified concentration of the analyte in a similar matrix (e.g., sediment, fish tissue), is used to verify the accuracy of the entire analytical method. researchgate.netnist.govnemc.us

Table 3: Common QA/QC Samples and Their Purpose

| QA/QC Sample | Purpose | Typical Acceptance Criteria |

|---|---|---|

| Method Blank | Assess laboratory contamination | Below the Limit of Quantitation (LOQ) |

| Matrix Spike | Evaluate method accuracy and matrix effects | 70-130% recovery |

| Laboratory Control Sample | Evaluate method accuracy | 80-120% recovery |

| Surrogate Standard | Evaluate method performance per sample | 60-140% recovery |

By adhering to these rigorous analytical methodologies and QA/QC protocols, laboratories can generate high-quality data for the environmental and biological monitoring of this compound, which is crucial for environmental assessment and human health protection.

Method Validation and Interlaboratory Comparison Studies

The robust and reliable quantification of this compound in environmental and biological matrices is fundamentally dependent on the thorough validation of analytical methodologies and the successful participation in interlaboratory comparison studies. These steps are crucial for ensuring data quality, comparability, and confidence in the reported concentrations of this specific chlorinated diphenyl ether. While specific data for this compound is limited in publicly available literature, the validation principles and study designs applied to structurally similar compounds, such as other polychlorinated diphenyl ethers (PCDEs), polychlorinated biphenyls (PCBs), and polybrominated diphenyl ethers (PBDEs), provide a strong framework for the requirements for this analyte.

Method Validation

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. For a compound like this compound, this involves a comprehensive evaluation of several key performance characteristics. Analytical methods, typically based on gas chromatography-mass spectrometry (GC-MS), are validated to ensure they meet the stringent requirements for accuracy, precision, and sensitivity needed for environmental and biological monitoring.

Key validation parameters include:

Linearity: Establishing a proportional relationship between the concentration of the analyte and the instrumental response over a defined range.

Accuracy: The closeness of the measured value to the true value, often assessed by analyzing certified reference materials (CRMs) or spiked samples.

Precision: The degree of agreement among independent measurements under specified conditions, expressed as repeatability (within-laboratory) and reproducibility (between-laboratory).

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably distinguished from background noise.

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be determined with acceptable precision and accuracy.

Specificity/Selectivity: The ability of the method to differentiate and quantify the target analyte in the presence of other components in the sample matrix.

Recovery: The efficiency of the extraction process, determined by measuring the response of a known amount of analyte added to a sample matrix.

The validation of analytical methods for similar persistent organic pollutants (POPs) often follows standardized protocols, such as those outlined by the U.S. Environmental Protection Agency (EPA) or the International Council for Harmonisation (ICH). For instance, a modified analytical method for the simultaneous determination of selected PBDEs, PCBs, and organochlorine pesticides in human blood serum using GC-µECD demonstrated good precision with recoveries ranging from 52.9% to 125.0% depending on the compound and fortification level. federalregister.gov Similarly, a study validating a method for PCBs in blood plasma reported recovery percentages between 88.4% and 97.5%, with a bias of less than 20%. eurl-pops.eu

Table 1: Representative Method Validation Parameters for Structurally Similar Compounds

| Parameter | Matrix | Analytical Technique | Typical Performance Criteria |

| Linearity (R²) | Blood Plasma | GC-MS | 0.9866 - 0.9886 |

| Accuracy (% Recovery) | House Dust | GC/MS | 76% - 110% (measured vs. certified) |

| Precision (RSD) | Blood Plasma | GC-MS | < 20% |

| Limit of Detection (LOD) | Blood Plasma | GC-MS | 0.04 µg/L |

| Limit of Quantification (LOQ) | Blood Plasma | GC-MS | 0.10 µg/L |

This table presents typical validation data for related compounds like PCBs and PBDEs, which would be analogous to the expected performance for this compound analysis.

Interlaboratory Comparison Studies

Interlaboratory comparison studies, also known as proficiency testing (PT), are a critical component of a laboratory's quality assurance program. These studies involve the analysis of the same sample by multiple laboratories to assess their analytical performance and the comparability of their results. ctc-n.org Participation in such studies is essential for laboratories conducting monitoring for regulatory purposes to ensure that their data is reliable and comparable to that of other laboratories.

While specific interlaboratory studies for this compound are not readily documented, proficiency tests are regularly organized for related classes of compounds like PCBs, dioxins, and brominated flame retardants in various matrices such as food, feed, and environmental samples. eurl-pops.eu These studies are organized by institutions like the European Union Reference Laboratory (EURL) for POPs. eurl-pops.eu

The design of an interlaboratory study typically involves:

Preparation of a homogenous test material: A sample matrix (e.g., sediment, fish tissue, water) is fortified with a known concentration of the target analytes.

Distribution to participating laboratories: The test material is sent to various laboratories for analysis.

Analysis by participating laboratories: Each laboratory uses its own standard operating procedures to analyze the sample.

Statistical evaluation of the results: The results are collected and statistically analyzed to determine the consensus value and the performance of each laboratory, often expressed as a z-score.

A study on the determination of chlorinated dibenzo-p-dioxins and dibenzofurans highlighted differences in analytical results generated by different regulatory methods (US EPA Method 1613b and European Union Method EN 1948), underscoring the importance of standardized methods and interlaboratory comparisons. nih.gov

Table 2: Example of Interlaboratory Study Design for Related Chlorinated Compounds

| Study Parameter | Description |

| Analyte Class | Polychlorinated Biphenyls (PCBs) |

| Matrix | Sediment |

| Number of Participants | 30 Polish laboratories |

| Objective | To assess the "state of the art" of POPs analysis in environmental samples. |

| Outcome | The coefficient of variation (CV) of analytical results varied from 45% to 65%, with an outlier rate of 2% to 7%. The averages of results for all analytes were in good agreement with reference values. |

This table illustrates the structure and findings of a proficiency test for a related class of compounds, providing a model for what would be expected for this compound.

Theoretical and Computational Studies in Chemical Research

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for elucidating the electronic structure and predicting the reactivity of molecules like 1,2-dichloro-4-phenoxy-benzene. nrel.gov These calculations provide fundamental information about the molecule's geometry, orbital energies, and electron distribution, which are key determinants of its chemical behavior.

Table 1: Calculated Electronic Properties of a Representative Dichlorodiphenyl Ether Isomer (Note: The following data is illustrative for a dichlorodiphenyl ether isomer and may not represent the exact values for this compound)

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates susceptibility to electrophilic attack |

| LUMO Energy | -0.5 eV | Indicates susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | 6.0 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 2.5 D | Influences solubility and intermolecular interactions |

These quantum chemical descriptors are instrumental in predicting the reactivity of this compound in various chemical and biological processes.

Molecular Dynamics and Docking Simulations for Biological Interactions

Molecular dynamics (MD) simulations and molecular docking are computational techniques used to study the interaction of small molecules with biological macromolecules, such as proteins and lipid membranes. rsc.org Given that many toxic effects of PCDEs are mediated by the aryl hydrocarbon receptor (AhR), understanding the interaction of this compound with this receptor is of significant interest. nih.govnih.gov

Molecular docking studies can predict the binding affinity and preferred binding mode of this compound to the ligand-binding domain of the AhR. nih.gov The docking score, typically expressed in kcal/mol, provides an estimate of the binding free energy, with more negative values indicating a stronger interaction. While specific docking studies for this compound are not widely published, studies on other chlorinated diphenyl ethers and dioxin-like compounds provide a framework for such investigations. researchgate.net

MD simulations can further refine the understanding of these interactions by simulating the dynamic behavior of the ligand-receptor complex over time. These simulations can reveal how the ligand affects the protein's conformation and stability. Furthermore, MD simulations can be used to study the partitioning and transport of this compound across biological membranes, such as the lipid bilayers of cells. nih.gov By simulating the movement of the molecule within a model membrane, researchers can gain insights into its bioaccumulation potential.

Table 2: Illustrative Molecular Docking and Dynamics Parameters for a Dichlorodiphenyl Ether with a Biological Target (Note: This data is hypothetical and serves to illustrate the type of information obtained from such studies)

| Simulation Type | Parameter | Value | Interpretation |

|---|---|---|---|

| Molecular Docking (with AhR) | Binding Affinity (Docking Score) | -8.5 kcal/mol | Indicates a strong predicted binding to the receptor. |

| Key Interacting Residues | Phe289, Val315, Leu345 | Highlights specific amino acids involved in binding. | |

| Molecular Dynamics (in POPC bilayer) | Simulation Time | 100 ns | Duration of the simulation to observe dynamic behavior. |

| Permeability Coefficient (Papp) | 1.5 x 10-6 cm/s | Predicts the rate of passive diffusion across the cell membrane. |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Toxicity Relationship (QSTR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) models are statistical tools that correlate the chemical structure of a compound with its biological activity or toxicity. nih.gov These models are built on the principle that the properties of a chemical are determined by its molecular structure. By developing mathematical equations that relate molecular descriptors (numerical representations of chemical structure) to a specific endpoint (e.g., toxicity), QSAR/QSTR models can be used to predict the properties of untested chemicals. mdpi.com

For compounds like this compound, QSAR and QSTR models can be developed to predict various toxicological endpoints, such as acute toxicity, carcinogenicity, and endocrine-disrupting potential. nih.gov Descriptors used in these models can range from simple constitutional indices (e.g., molecular weight, number of chlorine atoms) to more complex quantum chemical parameters. nih.gov

Studies on the toxicity of chlorinated benzenes and chlorophenoxy herbicides have identified key structural features that contribute to their adverse effects. lixing-chem.comepa.gov For instance, the position and number of chlorine atoms on the benzene (B151609) rings can significantly influence the toxicity of dichlorinated compounds. lixing-chem.com

Table 3: Example of a QSAR Model for Predicting the Toxicity of Chlorinated Aromatic Compounds (Note: This is a simplified, illustrative model)

| Endpoint | Model Equation | Descriptors | Statistical Significance |

|---|---|---|---|

| Log(1/LC50) | 0.8 * LogP - 0.2 * ELUMO + 1.5 | LogP (Octanol-water partition coefficient), ELUMO (Energy of the Lowest Unoccupied Molecular Orbital) | R2 = 0.85, Q2 = 0.75 |

LC50 refers to the lethal concentration for 50% of a test population. R2 (coefficient of determination) and Q2 (cross-validated R2) are measures of the model's goodness-of-fit and predictive ability, respectively.

Prediction of Environmental Transport and Transformation

Computational models are crucial for predicting the environmental transport and transformation of this compound. nih.gov These models use the physicochemical properties of the compound, such as its vapor pressure, water solubility, and octanol-water partition coefficient, to estimate its distribution in different environmental compartments (air, water, soil, and sediment). ornl.gov

The environmental fate of PCDEs is influenced by various transformation processes, including photolysis (degradation by sunlight) and biodegradation (breakdown by microorganisms). nih.gov Computational models can help predict the rates of these processes and identify the potential transformation products.

Photodegradation of chlorinated diphenyl ethers often proceeds through reductive dechlorination, where chlorine atoms are successively removed from the aromatic rings. nih.gov Intramolecular cyclization can also occur, leading to the formation of chlorinated dibenzofurans. nih.gov

Biodegradation of chlorinated aromatic compounds can occur under both aerobic and anaerobic conditions. eurochlor.org The degradation pathways often involve hydroxylation of the aromatic rings, followed by ring cleavage. researchgate.net The specific degradation products will depend on the microorganisms present and the environmental conditions. researchgate.net

Table 4: Predicted Environmental Fate and Transformation of a Dichlorodiphenyl Ether (Note: This data is generalized for dichlorodiphenyl ethers and may not be specific to the 1,2-dichloro-4-phenoxy isomer)

| Process | Predicted Outcome | Key Influencing Factors |

|---|---|---|

| Atmospheric Transport | Long-range transport is possible due to semi-volatility. | Vapor pressure, atmospheric conditions. |

| Photolysis in Water | Reductive dechlorination, formation of monochlorinated and non-chlorinated diphenyl ethers. Formation of chlorinated dibenzofurans is possible. nih.gov | Sunlight intensity, water chemistry. |

| Aerobic Biodegradation | Hydroxylation of aromatic rings followed by ring cleavage. researchgate.net | Presence of specific microbial populations, oxygen levels. |

| Anaerobic Biodegradation | Reductive dechlorination. eurochlor.org | Redox potential, presence of suitable electron donors. |

Applications in Advanced Chemical and Material Science

Utility as Intermediates in Pharmaceutical and Agrochemical Synthesis

1,2-Dichloro-4-phenoxy-benzene, also known as 3,4-dichlorophenyl phenyl ether, serves as a crucial intermediate in the synthesis of a variety of biologically active compounds, particularly in the pharmaceutical and agrochemical industries. The strategic placement of chlorine atoms and the phenoxy group allows for selective chemical modifications, leading to the formation of complex molecular architectures with desired therapeutic or pesticidal properties.

One of the notable applications of a closely related isomer, 3,4'-dichlorodiphenyl ether, is in the production of the broad-spectrum fungicide Difenoconazole. The synthesis involves a Friedel-Crafts acylation of the dichlorodiphenyl ether, followed by a series of reactions including cyclization and substitution with a triazole moiety to yield the final active ingredient. google.comgoogle.comgoogle.com This process highlights the importance of the dichlorinated diphenyl ether scaffold as a foundational element for constructing potent agrochemicals. cabidigitallibrary.org

In the pharmaceutical sector, precursors with a 3,4-dichlorophenyl group are integral to the synthesis of the widely used antidepressant, sertraline (B1200038). google.comresearchgate.netresearchgate.netnih.gov The synthesis of sertraline involves the construction of a tetralone intermediate which incorporates the 3,4-dichlorophenyl moiety. organic-chemistry.org While the exact synthesis pathways may vary, the presence of the dichlorinated phenyl ring is a key structural feature for the drug's activity. The synthesis often involves the reaction of 1-naphthol (B170400) with 1,2-dichlorobenzene (B45396) in the presence of a catalyst like aluminum chloride to form the key tetralone intermediate. google.com

The Ullmann condensation reaction is a fundamental method for the synthesis of diaryl ethers and is widely employed in the production of these intermediates. organic-chemistry.orgbyjus.comthermofisher.com This copper-catalyzed reaction allows for the coupling of an aryl halide with a phenol (B47542), providing a direct route to the diphenyl ether core structure. nih.govorganic-chemistry.org The versatility of the Ullmann reaction allows for the introduction of various substituents on either aromatic ring, making it a key strategy in the synthesis of diverse pharmaceutical and agrochemical compounds. researchgate.netorgsyn.org

Table 1: Key Intermediates and Final Products

| Intermediate Precursor | Reaction Type | Final Product | Application |

|---|---|---|---|

| 3,4'-Dichlorodiphenyl ether | Friedel-Crafts Acylation, Cyclization, etc. | Difenoconazole | Agrochemical (Fungicide) |

| 3,4-Dichlorophenyl precursor | Various (e.g., involving 1-naphthol and 1,2-dichlorobenzene) | Sertraline | Pharmaceutical (Antidepressant) |

Development of Functional Polymers and High-Performance Materials

The dichlorinated diphenyl ether structure is a potential monomer for the synthesis of functional polymers and high-performance materials, such as poly(aryl ether)s. These polymers are known for their excellent thermal stability, chemical resistance, and mechanical properties, making them suitable for demanding applications in aerospace, electronics, and automotive industries.

While direct polymerization of this compound is not widely documented in the readily available literature, the synthesis of related poly(phenylene ether)s (PPEs) and poly(ether ether ketone)s (PEEK) often involves the use of dichlorinated aromatic monomers. researchgate.netgoogle.com The synthesis of these high-performance polymers typically proceeds through nucleophilic aromatic substitution reactions, where a dihalide monomer reacts with a bisphenol in the presence of a base. researchgate.netresearchgate.net The chlorine atoms on the aromatic ring can serve as leaving groups in such polycondensation reactions.